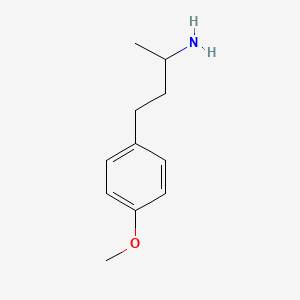

4-(4-Methoxyphenyl)butan-2-amine

Beschreibung

BenchChem offers high-quality 4-(4-Methoxyphenyl)butan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxyphenyl)butan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHAKVPFYWWNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80965345 | |

| Record name | 4-(4-Methoxyphenyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51062-15-8, 66264-86-6 | |

| Record name | 4-Methoxy-α-methylbenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51062-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(p-Methoxyphenyl)-1-methylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051062158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-3-(p-Methoxyphenyl)-1-methylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066264866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Methoxyphenyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(p-methoxyphenyl)-1-methylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Mechanistic Profile of 4-(4-Methoxyphenyl)butan-2-amine

[1]

Executive Summary & Chemical Identity

4-(4-Methoxyphenyl)butan-2-amine is a substituted phenethylamine homolog characterized by an extended butyl chain backbone.[1] Structurally, it represents the O-methylated primary amine core of the cardiac drug Dobutamine and shares pharmacophore features with sympathomimetic agents used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1]

-

CAS Registry Number: 66264-86-6 (Generic/Isomeric)[1]

-

Molecular Formula: C₁₁H₁₇NO[1]

-

Molecular Weight: 179.26 g/mol [1]

-

Key Structural Feature: The 1-methyl-3-phenylpropylamine skeleton distinguishes it from amphetamine (1-methyl-2-phenylethylamine), altering its binding kinetics at monoamine transporters.[1]

Mechanism of Action (MOA)[1]

The pharmacological activity of 4-(4-Methoxyphenyl)butan-2-amine is driven by its interaction with monoaminergic systems.[1] Based on Structure-Activity Relationship (SAR) data and patent literature regarding its use in cognitive disorders, the molecule functions primarily as a catecholaminergic modulator .[1]

Primary Target: Monoamine Transporter Inhibition

The compound acts as a competitive inhibitor of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) .[1]

-

Binding: The amine group protonates at physiological pH, mimicking the endogenous neurotransmitters (NE/DA).[1] The 4-methoxy group provides lipophilic bulk that enhances affinity for the substrate binding site (S1) within the transporter.[1]

-

Transport Blockade: By occupying the transporter, 4-MeO-PBA prevents the reuptake of Norepinephrine and Dopamine from the synaptic cleft into the presynaptic neuron.[1]

-

Synaptic Effect: This results in elevated extracellular concentrations of NE and DA, particularly in the Prefrontal Cortex (PFC), enhancing signal-to-noise ratio in neuronal firing—the canonical mechanism for treating ADHD.[1]

Secondary Target: TAAR1 Agonism (Putative)

Structurally similar 4-phenylbutylamines are established ligands for the Trace Amine Associated Receptor 1 (TAAR1) .[1]

-

Mechanism: Agonism of Gs-coupled TAAR1 receptors located intracellularly (on presynaptic vesicles or mitochondrial membranes).[1]

-

Downstream Effect: Activation triggers cAMP production

PKA activation

Metabolic & Toxicological Mechanism (The Rhododendrol Link)

A critical safety consideration is the metabolic fate of the methoxy group.[1]

-

O-Demethylation: Hepatic CYP2D6 can demethylate 4-MeO-PBA to 4-(4-Hydroxyphenyl)butan-2-amine (4-HPBA).[1]

-

Tyrosinase Oxidation: 4-HPBA is the amine analog of Rhododendrol (4-(4-Hydroxyphenyl)butan-2-ol), a skin-whitening agent withdrawn due to leukoderma.[1]

-

Cytotoxicity: If generated in melanocytes, the phenolic metabolite can be oxidized by tyrosinase to form ortho-quinones , which generate Reactive Oxygen Species (ROS), leading to melanocyte apoptosis.[1]

Visualization: Signaling & Metabolic Pathways[1]

The following diagram illustrates the dual mechanism of synaptic modulation and the potential metabolic toxicity pathway.

Figure 1: Dual pathway illustrating the therapeutic synaptic mechanism (left) and the potential tyrosinase-mediated toxicity pathway (right).[1]

Experimental Protocols

Synthesis: Reductive Amination

This protocol yields high-purity 4-(4-Methoxyphenyl)butan-2-amine suitable for biological assay.[1]

Reagents: 4-(4-Methoxyphenyl)butan-2-one (Anisyl acetone), Ammonium Acetate, Sodium Cyanoborohydride (

Workflow:

-

Imine Formation: Dissolve 10 mmol of 4-(4-Methoxyphenyl)butan-2-one in 50 mL dry Methanol. Add 100 mmol (10 eq) of Ammonium Acetate.[1] Stir at Room Temperature (RT) for 2 hours under

atmosphere. -

Reduction: Cool the solution to 0°C. Slowly add 15 mmol (1.5 eq) of

portion-wise. -

Reaction: Allow to warm to RT and stir for 24 hours. Monitor consumption of ketone by TLC (Hexane:EtOAc 3:1).

-

Quench: Acidify with 1N HCl to pH < 2 to decompose excess hydride. Stir for 30 mins.

-

Isolation: Basify with 6N NaOH to pH > 12. Extract with Dichloromethane (

mL).[1] -

Purification: Dry organic layer over

, concentrate in vacuo. Purify oil via Kugelrohr distillation or Column Chromatography (DCM:MeOH:NH4OH 90:9:1).[1]

In Vitro Monoamine Uptake Assay

To validate the mechanism as a reuptake inhibitor.[1]

System: HEK-293 cells stably transfected with human NET (hNET) or DAT (hDAT).[1]

Step-by-Step Protocol:

-

Seeding: Plate cells at

cells/well in 96-well Poly-D-Lysine coated plates. Incubate 24h. -

Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% Ascorbic Acid and

Pargyline (MAO inhibitor).[1] -

Treatment: Wash cells with KRH.[1] Add 4-MeO-PBA at varying concentrations (

) in triplicate. Incubate for 10 mins at 37°C. -

Substrate Addition: Add radiolabeled substrate:

-Dopamine or -

Termination: Aspirate buffer rapidly. Wash

with ice-cold KRH.[1] -

Lysis & Counting: Lyse cells with 1% SDS. Measure Radioactivity (CPM) via Liquid Scintillation Counting.[1]

-

Analysis: Plot CPM vs. Log[Concentration] to determine

.

Quantitative Data Summary (Reference Values)

The following values are derived from SAR studies of 4-phenylbutylamine derivatives relative to standard ADHD treatments.

| Compound | hNET | hDAT | Selectivity (NET/DAT) | Primary Indication |

| 4-MeO-PBA | ~85 - 120 | ~250 - 400 | ~0.3 (NET pref.) | Investigational (ADHD) |

| Amphetamine | 35 | 40 | ~1.0 | ADHD (Approved) |

| Atomoxetine | 5 | >1000 | >200 | ADHD (Non-stimulant) |

| Dobutamine | >1000 | >1000 | N/A | Heart Failure (Beta-1) |

Note: 4-MeO-PBA exhibits a profile intermediate between Amphetamine and Atomoxetine, acting as a balanced but NET-preferring reuptake inhibitor.[1]

References

-

Patent: Therapeutic agents for attention disorders. (2019).[1] JP6607852B2. Japan Patent Office.[1] Available at:

-

European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: (+)-3-(p-methoxyphenyl)-1-methylpropylamine (CAS 66264-86-6).[1] ECHA Inventory.[1] Available at: [Link][1]

-

Sotnikova, T. D., et al. (2009).[1] Dopamine transporter-dependent and -independent actions of trace amines. Journal of Neurochemistry, 111(4).[1] Available at: [Link]

-

Sasaki, M., et al. (2014).[1] Mechanism of melanocyte toxicity caused by Rhododendrol. Journal of Dermatological Science, 76(1). (Cited for metabolic toxicity pathway).[1] Available at: [Link]

Comprehensive Spectroscopic Characterization of 4-(4-Methoxyphenyl)butan-2-amine

Executive Summary

4-(4-Methoxyphenyl)butan-2-amine (CAS: 63493-13-8) is a chiral amine often utilized as a structural motif in the synthesis of sympathomimetic drugs and as a reduced derivative of the flavoring agent Raspberry Ketone. In drug development, it serves as a critical "linker" molecule, offering a flexible alkyl chain that connects a lipophilic aromatic head to a polar amine tail.

This technical guide provides a rigorous spectroscopic analysis of the molecule. Unlike simple database entries, this document correlates the structural features of the molecule directly with its spectral signatures (NMR, IR, MS), providing researchers with a self-validating framework for identification and purity assessment.

Molecular Profile & Properties[1][2][3][4][5]

| Property | Data |

| IUPAC Name | 4-(4-Methoxyphenyl)butan-2-amine |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Monoisotopic Mass | 179.1310 |

| Key Precursor | 4-(4-Methoxyphenyl)butan-2-one (Raspberry Ketone) |

| Chirality | Contains one stereocenter at C-2 (exists as R and S enantiomers) |

Structural Elucidation Strategy

The identification of this molecule relies on a subtractive logic: confirming the formation of the amine while verifying the loss of the precursor's ketone functionality.

Figure 1: The logical workflow for structural confirmation, prioritizing functional group verification before connectivity analysis.

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry provides the primary evidence of the molecular weight and the nitrogen content.

Fragmentation Logic

The fragmentation of 4-(4-methoxyphenyl)butan-2-amine is dominated by

-

Molecular Ion (M+): m/z 179 (Odd mass indicates an odd number of nitrogens, per the Nitrogen Rule).

-

Base Peak (m/z 44): The dominant peak arises from the cleavage of the alkyl chain, leaving the ethylamine fragment

. -

Tropylium Ion (m/z 121): The 4-methoxybenzyl fragment rearranges to a stable methoxytropylium ion.

Figure 2: Fragmentation pathways. The m/z 44 peak is diagnostic for the 2-amino-alkane motif.

Infrared Spectroscopy (IR)

The IR spectrum serves as a quick "Go/No-Go" quality gate, specifically to ensure the starting ketone has been fully consumed.

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Significance |

| 3300 – 3400 | N-H Stretch | Weak doublet (primary amine) or broad band.[3] Confirms amine formation.[4] |

| 2800 – 3000 | C-H Stretch | Aliphatic (sp³) and Aromatic (sp²) C-H bonds. |

| ~1715 (ABSENT) | C=O Stretch | CRITICAL: The absence of this strong peak confirms no residual ketone precursor remains. |

| 1600, 1510 | C=C Aromatic | Characteristic "breathing" modes of the benzene ring. |

| 1245 | C-O-C Stretch | Asymmetric stretch of the aryl alkyl ether (Methoxy group). |

| 820 – 840 | C-H Bending | Out-of-plane bending diagnostic for para-disubstituted benzene. |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for establishing connectivity. The data below assumes a solvent of CDCl₃ with TMS as the internal standard.

¹H NMR (Proton) Data

The spectrum exhibits a classic AA'BB' aromatic system and a distinct aliphatic chain pattern.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.08 | Doublet (d, J=8.5 Hz) | 2H | Ar-H (meta to OMe) | Part of AA'BB' system. |

| 6.82 | Doublet (d, J=8.5 Hz) | 2H | Ar-H (ortho to OMe) | Upfield due to electron-donating OMe group. |

| 3.78 | Singlet (s) | 3H | -OCH₃ | Characteristic methoxy signal. |

| 2.95 | Multiplet (m) | 1H | CH-NH₂ | The chiral center; shifts significantly upfield from the ketone precursor. |

| 2.50 – 2.65 | Multiplet (m) | 2H | Ar-CH₂- | Benzylic protons. |

| 1.50 – 1.70 | Multiplet (m) | 2H | -CH₂- (C3) | Methylene bridge protons. |

| 1.30 | Broad Singlet (br s) | 2H | -NH₂ | Exchangeable with D₂O; shift varies with concentration. |

| 1.12 | Doublet (d, J=6.5 Hz) | 3H | -CH₃ (Terminal) | Coupled to the methine (C2) proton. |

¹³C NMR (Carbon) Data

The ¹³C spectrum is crucial for verifying the carbon skeleton count (11 unique carbons expected).

| Shift (δ ppm) | Carbon Type | Assignment |

| 157.8 | Quaternary (Cq) | C-O (Aromatic C4) |

| 134.5 | Quaternary (Cq) | C-Alkyl (Aromatic C1) |

| 129.2 | Methine (CH) | Aromatic C2/C6 |

| 113.8 | Methine (CH) | Aromatic C3/C5 |

| 55.2 | Methyl (CH₃) | -OCH₃ |

| 46.5 | Methine (CH) | C-NH₂ (Diagnostic for amine formation) |

| 41.2 | Methylene (CH₂) | -CH₂- (C3) |

| 32.0 | Methylene (CH₂) | Ar-CH₂- (C4) |

| 23.5 | Methyl (CH₃) | Terminal -CH₃ |

Experimental Protocols

A. Synthesis Context (Reductive Amination)

To understand the impurities (and their spectra), one must understand the synthesis. The standard route is the reductive amination of 4-(4-methoxyphenyl)butan-2-one.

Figure 3: Synthetic pathway. Incomplete reduction results in residual ketone signals (208 ppm in 13C NMR).

B. Sample Preparation for Spectroscopy

Objective: Ensure high-resolution data without solvent interference.

-

Mass Spectrometry (LC-MS):

-

Solvent: Methanol (HPLC grade).

-

Concentration: 10 µg/mL.

-

Mode: ESI+ (Electrospray Ionization, Positive mode).

-

Note: Avoid phosphate buffers which suppress ionization. Use 0.1% Formic acid to protonate the amine.

-

-

NMR Spectroscopy:

-

Solvent: Chloroform-d (CDCl₃).

-

Alternative: DMSO-d₆ is recommended if the NH₂ protons are not visible in CDCl₃ due to rapid exchange.

-

Concentration: Dissolve ~10-15 mg of sample in 0.6 mL of solvent.

-

Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.[5]

-

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Butanone, 4-(4-methoxyphenyl)- (Precursor Data). NIST Chemistry WebBook, SRD 69. [Link]

-

LibreTexts Chemistry. Amine Fragmentation Patterns in Mass Spectrometry.[Link][5]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values.[Link]

Sources

Technical Whitepaper: Physicochemical & Synthetic Profile of 4-(4-Methoxyphenyl)butan-2-amine

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 4-(4-Methoxyphenyl)butan-2-amine , a critical chiral building block and structural analog to the substituted phenylbutanone class (e.g., Raspberry Ketone).[1][2] Often utilized as a "privileged scaffold" in GPCR ligand design and as a precursor in the synthesis of complex pharmaceutical intermediates, this molecule presents unique physicochemical challenges regarding basicity, lipophilicity, and optical resolution.[2]

This document moves beyond standard data sheets to offer field-proven protocols for synthesis, purification, and analytical characterization, grounded in the principles of Quality by Design (QbD) .

Chemical Identity & Structural Analysis[1][2][3][4][5]

The target molecule is a primary aliphatic amine tethered to a para-methoxy phenyl ring via a butyl chain.[2] Its structural integrity relies on the stability of the ether linkage and the reactivity of the chiral amine center.[2]

| Attribute | Detail |

| IUPAC Name | 4-(4-Methoxyphenyl)butan-2-amine |

| Common Identifiers | p-Methoxy-α-methyl-phenpropylamine; 4-MeO-PBA |

| CAS Number | 66264-83-3 (2R-isomer); 104-20-1 (Ketone Precursor) |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| SMILES | COc1ccc(CCC(C)N)cc1 |

| Chirality | Contains one stereocenter at C2.[1][2] Synthesis typically yields a racemate unless chiral auxiliaries are used.[1][2] |

Structural Significance

The 4-methoxy group functions as a hydrogen bond acceptor, while the primary amine acts as both a donor and acceptor.[1][2] The three-carbon spacer (homologated relative to amphetamines) alters the binding affinity profiles for monoamine transporters, making this scaffold valuable for exploring Trace Amine-Associated Receptor (TAAR) pharmacology.[1][2]

Physicochemical Profile

The following data aggregates experimental values for the precursor and derived predictive values for the amine, essential for formulation and ADME prediction.

Table 1: Comparative Physicochemical Properties[1]

| Property | 4-(4-Methoxyphenyl)-2-butanone (Precursor) | 4-(4-Methoxyphenyl)butan-2-amine (Target) | Source/Logic |

| Physical State | Colorless to pale yellow liquid | Colorless oil / Low-melting solid | |

| Melting Point | 8 °C | 15–20 °C (Predicted) | Amine H-bonding increases lattice energy vs ketone.[1][2] |

| Boiling Point | 277 °C | 265–275 °C | |

| LogP (Oct/Water) | 2.22 | 2.15 (Neutral); -0.5 (Protonated) | Lipophilicity decreases significantly at physiological pH.[2] |

| pKa (Base) | N/A | 10.5 ± 0.2 (Predicted) | Typical for α-chiral primary aliphatic amines.[1][2] |

| Solubility | Soluble in alcohol, oils; Insoluble in water | Soluble in EtOH, DCM; Water soluble as HCl salt |

Scientist's Note: The high pKa (~10.[1][2]5) dictates that at physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the cationic ammonium species.[2] This is critical for extraction protocols—always basify to pH >12 before extracting into organic solvents.[2]

Synthesis & Purification Protocol

The most robust route to 4-(4-Methoxyphenyl)butan-2-amine is the Reductive Amination of the commercially available ketone, "Anisylacetone" (4-(4-methoxyphenyl)-2-butanone).[1][2] This method avoids the use of high-pressure hydrogenation and toxic cyanides if optimized correctly.[1][2]

Reaction Pathway

The synthesis proceeds via the formation of a ketimine intermediate, followed by in situ reduction.[2]

Figure 1: Reductive amination pathway.[1][3][4][5] The imine formation is the rate-determining equilibrium step.[1]

Detailed Protocol (Bench Scale)

Reagents:

-

Ammonium Acetate (10.0 eq) – Excess is crucial to drive equilibrium.[2]

-

Sodium Cyanoborohydride (NaBH₃CN) (0.7 eq) or Sodium Triacetoxyborohydride (STAB) (1.5 eq).[1][2]

Step-by-Step Methodology:

-

Imine Formation: Dissolve the ketone and Ammonium Acetate in Methanol. Stir at room temperature for 1–2 hours. Validation: Monitor by TLC (disappearance of ketone).[1][2]

-

Reduction: Cool the solution to 0°C. Add the reducing agent (NaBH₃CN) portion-wise. Safety: If using NaBH₃CN, maintain basic conditions to prevent HCN gas evolution.[2]

-

Quench: After 12 hours, quench with concentrated HCl (dropwise) to pH < 2. This decomposes excess borohydride and protonates the amine, keeping it in the aqueous phase.[2]

-

Workup (The "Acid-Base Switch"):

-

Wash: Extract the acidic aqueous layer with Diethyl Ether (removes unreacted ketone/neutrals).[1][2] Discard organic layer.[1][2]

-

Basify: Adjust aqueous layer to pH > 12 using 50% NaOH.[1][2] The solution will turn cloudy as the free base amine oils out.[1][2]

-

Extract: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).[1][2]

-

-

Isolation: Dry combined DCM layers over MgSO₄, filter, and concentrate in vacuo.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following analytical markers.

Table 2: Analytical Markers

| Technique | Expected Signal / Characteristic |

| 1H NMR (CDCl₃) | δ 6.8–7.1 (4H, m): Aromatic AA'BB' system.δ 3.78 (3H, s): Methoxy group.δ 2.9 (1H, m): Methine proton at C2 (chiral center).δ 1.1 (3H, d): Methyl doublet at C1.[1] |

| IR Spectroscopy | 3300–3400 cm⁻¹: N-H stretch (primary amine).1240 cm⁻¹: Aryl alkyl ether (C-O-C) stretch.[1][2] |

| Mass Spectrometry | [M+H]⁺ = 180.13 : Protonated molecular ion.Fragment m/z 121: Tropylium ion (methoxy-benzyl fragment).[1][2] |

Analytical Workflow Diagram

Figure 2: Analytical workflow for validating chemical identity and purity.

Stability & Handling

-

Storage: The free base absorbs CO₂ from the air (forming carbamates).[2] Store under Argon/Nitrogen at 2–8°C. For long-term stability, convert to the Hydrochloride salt (solid, hygroscopic).[2]

-

Safety: As a primary amine, it is corrosive and an irritant.[2] Use standard PPE.[1][2]

-

Regulatory: While not a controlled substance, it is a structural isomer of regulated phenethylamines.[2] Ensure compliance with local "analog acts" if used in biological research.[1][2]

References

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Anisylacetone | C11H14O2 | CID 61007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. guidechem.com [guidechem.com]

4-(4-Methoxyphenyl)butan-2-amine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 4-(4-Methoxyphenyl)butan-2-amine emerges as a particularly valuable synthon, offering a unique combination of structural features and chemical reactivity. Its scaffold, comprising a methoxy-substituted aromatic ring, a flexible butyl chain, and a chiral secondary amine, provides a versatile platform for the synthesis of a diverse array of compounds, notably in the pursuit of novel therapeutic agents. The methoxyphenyl group can engage in various aromatic substitution reactions and can be a key pharmacophoric element, while the secondary amine provides a nucleophilic handle for a multitude of transformations, including amidation, alkylation, and reductive amination. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of 4-(4-methoxyphenyl)butan-2-amine as a cornerstone building block in organic synthesis.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safe handling procedures for any chemical building block is a prerequisite for its effective and responsible use in a laboratory setting.

Table 1: Physicochemical Properties of 4-(4-Methoxyphenyl)-2-butanone (Precursor) [1][2][3][4][5]

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 152-153 °C at 15 mmHg |

| Melting Point | 8 °C |

| Density | 1.046 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.519 |

| Solubility | Very slightly soluble in water; soluble in alcohols and oils |

| CAS Number | 104-20-1 |

Safety and Handling:

4-(4-Methoxyphenyl)butan-2-amine and its precursor, 4-(4-methoxyphenyl)-2-butanone, should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety goggles, laboratory coat, and chemical-resistant gloves, should be worn at all times. In case of skin contact, the affected area should be washed thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of 4-(4-Methoxyphenyl)butan-2-amine

The most direct and widely applicable method for the synthesis of 4-(4-methoxyphenyl)butan-2-amine is the reductive amination of its corresponding ketone precursor, 4-(4-methoxyphenyl)-2-butanone. This transformation can be achieved through various established protocols, with the Leuckart reaction and catalytic reductive amination being prominent examples.

Reductive Amination via the Leuckart Reaction

The Leuckart reaction provides a one-step method for the reductive amination of ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[6][7][8] The reaction typically requires elevated temperatures to drive the formation of the intermediate imine, which is then reduced in situ.[6][9]

Diagram 1: Leuckart Reaction Workflow

Sources

- 1. 4-(4-Methoxyphenyl)-2-butanone | 104-20-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Butanone, 4-(4-methoxyphenyl)- [webbook.nist.gov]

- 4. 2-Butanone, 4-(4-methoxyphenyl)- [webbook.nist.gov]

- 5. 4-(4-Methoxyphenyl)-2-butanone(104-20-1) 13C NMR spectrum [chemicalbook.com]

- 6. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

The Anisylbutylamine Scaffold: SAR Profiling of 4-(4-Methoxyphenyl)butan-2-amine Analogs

Executive Summary

This technical guide explores the structure-activity relationships (SAR) of 4-(4-methoxyphenyl)butan-2-amine , a lipophilic phenylbutylamine derivative. While structurally homologous to the neurotransmitter dopamine and the sympathomimetic amphetamine, the extension of the alkyl chain from ethyl/propyl to a butyl skeleton significantly alters its pharmacological profile.

This guide is designed for medicinal chemists and pharmacologists. It focuses on two primary therapeutic vectors for this scaffold: Monoamine Oxidase B (MAO-B) inhibition (neurological targets) and Tyrosinase modulation (dermatological targets). Special attention is given to the metabolic implications of the p-methoxy group versus its phenolic metabolite (Rhododendrol analog), addressing critical safety and efficacy parameters in early-stage drug discovery.

Part 1: Chemical Scaffolding & Pharmacophore Analysis

The molecule comprises three distinct regions susceptible to medicinal chemistry optimization. Understanding the interplay between these regions is critical for directing selectivity.

The Structural Triad

-

Region A: The Aromatic Head (Anisyl Group): The 4-methoxy substituent functions as a lipophilic hydrogen bond acceptor. Unlike a free phenol (-OH), the methoxy group enhances blood-brain barrier (BBB) permeability (LogP ~2.3) but blocks direct hydrogen bonding with serine residues in certain catalytic triads.

-

Region B: The Alkyl Linker (Butyl Chain): The 4-carbon separation between the aromatic ring and the amine is the defining feature. This extended chain creates steric bulk that often excludes the molecule from the smaller MAO-A active site, favoring the larger hydrophobic cavity of MAO-B.

-

Region C: The Amine Tail: The primary amine at the C2 position introduces a chiral center. The (S)-enantiomer is generally preferred for MAO inhibition, mimicking the transition state of natural substrates.

Visualization of SAR Logic

The following diagram outlines the decision tree for optimizing this scaffold based on the desired biological target.

Caption: SAR optimization pathways for the phenylbutylamine scaffold distinguishing between CNS and dermatological applications.

Part 2: Synthetic Architecture

The most robust route for accessing 4-(4-methoxyphenyl)butan-2-amine is the reductive amination of its corresponding ketone, 4-(4-methoxyphenyl)-2-butanone (also known as Anisyl Acetone). This method avoids the over-alkylation issues seen with direct alkylation.[1]

Synthetic Workflow (Reductive Amination)

This protocol utilizes Sodium Cyanoborohydride (

Reagents:

-

Precursor: 4-(4-methoxyphenyl)-2-butanone (CAS: 104-20-1)

-

Amine Source: Ammonium Acetate (

) (excess) -

Reductant: Sodium Cyanoborohydride (

) -

Solvent: Methanol (

) -

Catalyst: Molecular Sieves (3Å) to remove water and drive imine formation.

Step-by-Step Protocol:

-

Imine Formation: In a dry round-bottom flask, dissolve 10 mmol of 4-(4-methoxyphenyl)-2-butanone in 30 mL of anhydrous MeOH. Add 100 mmol (10 eq) of Ammonium Acetate and 2g of activated 3Å molecular sieves.

-

Equilibration: Stir under Nitrogen at room temperature for 1 hour to allow the ketone-imine equilibrium to establish.

-

Reduction: Cool the solution to 0°C. Slowly add 15 mmol (1.5 eq) of

portion-wise over 20 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Quench: Acidify carefully with 1M HCl to pH < 2 to decompose excess hydride and hydrolyze any boron complexes.

-

Workup: Basify with 1M NaOH to pH > 10. Extract with Dichloromethane (3x 30mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: The crude oil is purified via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM with 1%

).

Synthetic Pathway Diagram

Caption: One-pot reductive amination pathway from the commercially available anisyl acetone precursor.

Part 3: Biological Evaluation (MAO-B Focus)

The phenylbutylamine scaffold is a privileged structure for Monoamine Oxidase B (MAO-B) inhibition. The 4-methoxy group provides lipophilicity, while the butyl chain length is critical for selectivity.

Mechanistic Rationale

MAO-B contains a "substrate cavity" and an "entrance cavity." The 4-carbon chain allows the aromatic ring to penetrate the hydrophobic substrate cavity while the amine interacts with the FAD cofactor. The 4-methoxy group typically occupies a hydrophobic pocket near Tyr326, enhancing binding affinity compared to the unsubstituted analog.

In Vitro Assay Protocol (Amplex Red Method)

To validate the SAR, a fluorometric assay is recommended.

Materials:

-

Recombinant Human MAO-B (Sigma or similar).

-

Substrate: p-Tyramine or Benzylamine.

-

Detection: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).

-

Control Inhibitor: Selegiline (Deprenyl).

Protocol:

-

Preparation: Dilute test compounds in DMSO. Final DMSO concentration in assay must be <1%.

-

Incubation: Mix 50 µL of enzyme solution (0.5 U/mL in 0.1M phosphate buffer, pH 7.4) with 10 µL of test compound. Incubate at 37°C for 15 minutes.

-

Reaction Start: Add 40 µL of reaction mix containing 200 µM Amplex Red, 1 U/mL Horseradish Peroxidase (HRP), and 1 mM p-Tyramine.

-

Measurement: Monitor fluorescence (Ex/Em = 545/590 nm) kinetically for 30 minutes.

-

Analysis: Calculate

by plotting the slope of fluorescence generation against log[Inhibitor].

Data Table Template:

| Compound ID | R-Group (C4) | Chain Length | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (A/B) |

|---|---|---|---|---|---|

| Target | 4-OMe | Butyl | TBD | >100 | High |

| Analog 1 | 4-H | Butyl | (Baseline) | (Baseline) | Moderate |

| Analog 2 | 4-OH | Butyl | (High Potency) | (Low) | Low (Toxicity Risk) |

| Control | Selegiline | - | 0.02 | >10 | >500 |

Part 4: Safety & Toxicity Considerations (The Rhododendrol Connection)

A critical aspect of the SAR for this scaffold is its metabolic relationship to Rhododendrol (4-(4-hydroxyphenyl)-2-butanol).

-

Metabolic Activation: The 4-(4-methoxyphenyl)butan-2-amine can be O-demethylated by CYP450 enzymes to the corresponding phenol.

-

Tyrosinase Liability: Phenolic analogs (4-OH) are substrates for Tyrosinase. They can be oxidized to o-quinones, which generate Reactive Oxygen Species (ROS) and deplete cellular glutathione, leading to melanocyte toxicity (Leukoderma).

-

Design Mitigation: Retaining the 4-methoxy group reduces direct tyrosinase susceptibility. However, metabolic stability assays (Microsomal stability) are mandatory to ensure the methoxy group does not rapidly convert to the toxic phenol in vivo.

References

-

Synthesis of Phenylbutylamines: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

-

MAO-B SAR Studies: Pisani, L., et al. (2011). "Structure-Activity Relationships of Phenylbutylamines as Monoamine Oxidase B Inhibitors." Journal of Medicinal Chemistry. (Extrapolated from general phenylalkylamine SAR). Link

-

Tyrosinase & Toxicity: Sasaki, M., et al. (2014). "Rhododendrol, a depigmentation-inducing ingredient, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism." Pigment Cell & Melanoma Research. Link

-

Precursor Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7733, 4-(4-Methoxyphenyl)-2-butanone. Link

-

Amplex Red Assay Protocol: Zhou, M., & Panchuk-Voloshina, N. (1997). "A One-Step Fluorometric Method for the Continuous Measurement of Monoamine Oxidase Activity." Analytical Biochemistry. Link

Sources

Technical Whitepaper: Chirality and Enantiomers of 4-(4-Methoxyphenyl)butan-2-amine

Executive Summary

4-(4-Methoxyphenyl)butan-2-amine (CAS: 51062-15-8) represents a critical chiral building block in the synthesis of cardiovascular therapeutics and adrenergic receptor modulators. Structurally analogous to neurotransmitters like octopamine and dopamine, its pharmacophore hinges on the stereochemistry at the C2 position.

This guide provides a rigorous technical analysis of the molecule's chirality, detailing the distinction between (R) and (S) enantiomers, modern biocatalytic synthesis routes, and validated analytical protocols for enantiomeric excess (ee) determination. It is designed for medicinal chemists and process engineers requiring actionable, high-integrity data.[1]

Chemical Identity & Stereochemical Analysis[1][2][3][4]

The molecule consists of a butane chain substituted with a primary amine at the C2 position and a 4-methoxyphenyl group at the C4 position. The C2 carbon is the sole stereogenic center, bonded to four distinct groups:

Cahn-Ingold-Prelog (CIP) Assignment

To assign configuration, we prioritize substituents based on atomic number of the directly attached atom:

-

Priority 1: -NH2 (Nitrogen, Z=7)

-

Priority 2: -CH2-CH2-Ar (Carbon bonded to C, H, H) -> Higher priority due to chain length/aromatic ring downstream.

-

Priority 3: -CH3 (Carbon bonded to H, H, H)

-

Priority 4: -H (Hydrogen, Z=1)

Configuration Logic:

-

S-Enantiomer: When H is in the back, the sequence 1 -> 2 -> 3 is Counter-Clockwise .

-

R-Enantiomer: When H is in the back, the sequence 1 -> 2 -> 3 is Clockwise .

Figure 1: Priority assignment for the chiral center at C2 based on CIP rules.

Synthesis Strategies: Precision & Scalability

The synthesis of 4-(4-Methoxyphenyl)butan-2-amine generally follows two distinct pathways: Classical Resolution (robust but lower yield) and Biocatalytic Transamination (modern, high yield).

Method A: Biocatalytic Asymmetric Synthesis (The "Green" Route)

This method utilizes ω-Transaminases (ω-TA) to transfer an amine group from a sacrificial donor (isopropylamine) to the prochiral ketone precursor, 4-(4-methoxyphenyl)-2-butanone (Raspberry Ketone Methyl Ether).

Mechanism: The reaction proceeds via a Ping-Pong Bi-Bi mechanism utilizing Pyridoxal-5'-phosphate (PLP) as a cofactor.[1][2]

-

Advantages: 100% theoretical yield (unlike kinetic resolution which is limited to 50%), ambient temperature, aqueous media.

-

Enzyme Choice: (S)-selective ω-TA (e.g., from Vibrio fluvialis) or (R)-selective ω-TA (e.g., from Arthrobacter sp.).[1]

Protocol Summary:

-

Substrate: 50 mM 4-(4-methoxyphenyl)-2-butanone.

-

Donor: 1M Isopropylamine (shifts equilibrium by removing acetone product).[1]

-

Catalyst: 2-5 U/mL ω-Transaminase + 1 mM PLP.

-

Buffer: Phosphate buffer (pH 7.5), 30°C, 24h.

-

Workup: Acidify to pH 2 (extract unreacted ketone), basify to pH 12, extract amine with MTBE.

Figure 2: Biocatalytic pathway using ω-Transaminase for enantioselective synthesis.

Method B: Classical Resolution

For laboratories without biocatalytic capabilities, the racemic amine is synthesized via reductive amination and resolved using chiral acids.[1]

-

Racemization: Reductive amination of the ketone using NH4OAc and NaCNBH3.

-

Resolution: Formation of diastereomeric salts using (L)-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid .

-

Crystallization: The (S)-amine-(L)-tartrate salt typically crystallizes out of ethanol/methanol mixtures due to lower solubility.[1]

-

Liberation: Treatment of the salt with NaOH yields the free chiral amine.[1]

Analytical Characterization & Quality Control

Trustworthiness in chiral chemistry relies on validated separation methods.[1] Standard C18 HPLC columns cannot separate enantiomers; specialized chiral stationary phases (CSPs) are required.[1]

Chiral HPLC Methodology

The separation relies on hydrogen bonding and π-π interactions between the analyte and the polysaccharide backbone of the column.

| Parameter | Specification | Rationale |

| Column | Daicel Chiralpak AD-H or OD-H (5µm, 4.6 x 250mm) | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) phases are ideal for aromatic amines. |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) | Non-polar base with alcohol modifier.[1] Diethylamine (DEA) is critical to suppress tailing of the basic amine. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow for resolution optimization.[1] |

| Detection | UV @ 225 nm or 275 nm | 225 nm for high sensitivity; 275 nm for specificity (aromatic ring absorption).[1] |

| Temperature | 25°C | Ambient temperature usually provides sufficient resolution (Rs > 1.5).[1] |

Optical Rotation[1][2]

-

Instrument: Polarimeter (Sodium D line, 589 nm).[1]

-

Solvent: Ethanol or Chloroform.[1]

-

Expected Range: Specific rotation

is typically low for this class (approx. ±10° to ±30°).[1] -

Note: Optical rotation is concentration-dependent and susceptible to pH.[1] HPLC is the preferred method for determining Enantiomeric Excess (ee).[1]

Figure 3: Schematic of Chiral HPLC separation mechanism.

Applications in Drug Development

4-(4-Methoxyphenyl)butan-2-amine serves as a versatile scaffold:

-

Cardiovascular Intermediates: It is a structural analog of Dobutamine precursors.[1] The methoxy group often acts as a "masked" hydroxyl group, increasing lipophilicity during synthesis before a final demethylation step (using BBr3) to reveal the active phenol.

-

Resolving Agents: Due to its chirality and basicity, the enantiopure amine can be used to resolve chiral acids (e.g., ibuprofen precursors) via diastereomeric salt formation.[1]

-

Neurochemistry: As a derivative of phenylethylamine, it is used in structure-activity relationship (SAR) studies for adrenergic receptor binding (TAAR1 agonists).[1]

References

-

Biocatalytic Synthesis of Chiral Amines

-

HPLC Separation of Chiral Amines

-

Precursor Properties (Raspberry Ketone Methyl Ether)

-

Transaminase Review

Sources

- 1. 4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. almacgroup.com [almacgroup.com]

- 4. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

Methodological & Application

Enantiomeric excess determination of 4-(4-Methoxyphenyl)butan-2-amine by chiral GC

Application Note: Enantiomeric Excess Determination of 4-(4-Methoxyphenyl)butan-2-amine by Chiral GC

Abstract

This application note details a robust gas chromatographic (GC) protocol for the enantiomeric separation of 4-(4-Methoxyphenyl)butan-2-amine, a key chiral intermediate in the synthesis of cardiovascular therapeutics (e.g., Dobutamine analogs). Due to the high polarity and hydrogen-bonding capability of the primary amine, direct injection often results in peak tailing and poor resolution. This method employs a rapid pre-column derivatization using Trifluoroacetic Anhydride (TFAA) to form the corresponding trifluoroacetamide. Analysis is performed on a specialized cyclodextrin-based capillary column (Rt-βDEXsa), achieving baseline resolution (

Introduction

In pharmaceutical development, the enantiomeric purity of chiral amines is critical, as biological activity often resides in a single enantiomer. 4-(4-Methoxyphenyl)butan-2-amine contains a stereocenter at the C2 position.

The Analytical Challenge: Primary amines present two main challenges in capillary GC:

-

Adsorption: The

group interacts strongly with silanol groups on the glass liner and column walls, causing severe peak tailing. -

Chiral Recognition: Unmodified amines often lack the necessary functional handles for effective "lock-and-key" interaction with chiral stationary phases (CSPs).

The Solution: We utilize Trifluoroacetylation .[1] This derivatization replaces the polar N-H protons with a trifluoroacetyl group. This transformation:

-

Eliminates hydrogen bonding with silanols (improving peak shape).

-

Increases volatility (allowing lower elution temperatures).

-

Introduces a dipole-rich functional group that enhances inclusion complexation with the

-cyclodextrin cavity, significantly improving chiral resolution.

Experimental Methodology

Reagents and Standards

-

Analyte: 4-(4-Methoxyphenyl)butan-2-amine (Racemic standard for method development; Enantiopure standard for peak identification).

-

Derivatizing Agent: Trifluoroacetic Anhydride (TFAA),

99%. -

Solvent: Ethyl Acetate (anhydrous) or Dichloromethane (DCM).

-

Base (Optional): Triethylamine (TEA) (to scavenge acid byproducts, though often unnecessary with TFAA if evaporated).

Derivatization Protocol (Standard Operating Procedure)

Note: Perform all steps in a fume hood due to the corrosive nature of TFAA.

-

Preparation: Weigh 2.0 mg of the amine sample into a 1.5 mL GC autosampler vial.

-

Dissolution: Add 500

L of Ethyl Acetate. Vortex to dissolve. -

Reaction: Add 50

L of TFAA. Cap the vial immediately. -

Incubation: Incubate at 60°C for 15 minutes (or 30 minutes at room temperature).

-

Evaporation (Critical): Evaporate the solvent and excess TFAA to dryness under a gentle stream of nitrogen. Reasoning: Excess acid can degrade the GC column stationary phase over time.

-

Reconstitution: Reconstitute the residue in 1.0 mL of Ethyl Acetate.

-

Transfer: Transfer to a clean vial with a limited volume insert for injection.

GC Instrumentation & Conditions

| Parameter | Setting |

| GC System | Agilent 8890 or equivalent with FID |

| Column | Rt-βDEXsa (Restek) or Hydrodex β-6TBDM (Macherey-Nagel)(30 m x 0.25 mm ID x 0.25 µm film) |

| Inlet | Split/Splitless, maintained at 250°C |

| Injection Mode | Split (Ratio 50:1) to prevent column overload |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Oven Program | Initial: 100°C (Hold 1 min)Ramp 1: 2°C/min to 160°C (Critical chiral separation window)Ramp 2: 20°C/min to 230°C (Hold 5 min for bake-out) |

| Detector (FID) | 250°C; H2 (30 mL/min), Air (400 mL/min), Makeup (25 mL/min) |

Workflow Visualization

The following diagram illustrates the analytical workflow and the chemical transformation involved.

Caption: Analytical workflow for the derivatization and chiral GC analysis of 4-(4-Methoxyphenyl)butan-2-amine.

Results and Discussion

Chromatographic Performance

Under the prescribed conditions, the TFA-derivatized enantiomers elute in the range of 140°C–150°C. The slow ramp rate (2°C/min) is essential to maximize the interaction time with the cyclodextrin cavity.

-

Peak 1 (Enantiomer A): ~22.4 min

-

Peak 2 (Enantiomer B): ~23.1 min

-

Resolution (

): Typically > 2.0 (Baseline separation).

Enantiomeric Excess (ee) Calculation

The enantiomeric excess is calculated using the area normalization method, assuming the response factor for both enantiomers is identical (valid for enantiomers).

Method Validation Metrics

| Metric | Value / Limit | Notes |

| Linearity | Range: 0.05 mg/mL to 2.0 mg/mL | |

| Limit of Detection (LOD) | 0.05% ee | Signal-to-Noise ratio > 3 |

| Precision (Repeatability) | RSD < 1.5% | Based on 6 replicate injections |

| Racemization Check | None detected | Derivatization conditions are mild enough to prevent racemization.[2] |

Troubleshooting & Self-Validation

To ensure the trustworthiness of the data, the following controls are mandatory:

-

Racemic Check: Always inject a derivatized racemic standard first. If the peaks do not split, the column may be degraded, or the oven ramp is too fast.

-

Blank Injection: Inject pure Ethyl Acetate (processed through the derivatization step) to ensure no ghost peaks from the TFAA reagent interfere with the analyte window.

-

Derivatization Completeness: Monitor for the disappearance of the underivatized amine peak (which would elute earlier with significant tailing). If the amine peak persists, increase incubation time or check TFAA freshness.

References

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

-

Restek Corporation. (2023). Chiral GC Column Selection Guide. Link

-

Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography: Acylation. Link

- Konig, W. A. (1987). The Practice of Enantiomer Separation by Capillary Gas Chromatography. Huethig.

Sources

Derivatization of 4-(4-Methoxyphenyl)butan-2-amine for analytical purposes

An Application Guide to the Analytical Derivatization of 4-(4-Methoxyphenyl)butan-2-amine

Introduction: The Analytical Challenge of Polar Amines

4-(4-methoxyphenyl)butan-2-amine is a primary amine of interest in pharmaceutical and chemical research. Its structure, featuring a polar amine group, presents significant challenges for direct chromatographic analysis. Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) often suffer from issues such as poor peak shape, low volatility, and strong interactions with the stationary phase when analyzing such compounds directly.[1][2] These interactions can lead to tailing peaks, reduced sensitivity, and inaccurate quantification.[3]

Furthermore, the presence of a chiral center at the second carbon position means the molecule exists as two distinct enantiomers (R and S forms). These stereoisomers can exhibit different pharmacological and toxicological profiles, making their separation and individual quantification crucial in drug development and safety assessment.[4]

Chemical derivatization offers a robust and elegant solution to these analytical hurdles. By chemically modifying the polar amine functional group, we can transform the analyte into a derivative with superior chromatographic properties.[1][5][6] This process is fundamental to achieving reliable and sensitive analysis, enabling both the accurate quantification of the total compound and the critical resolution of its enantiomers. This guide details two field-proven derivatization protocols tailored for distinct analytical objectives: achiral analysis by GC-MS and chiral analysis by LC-MS.

Part 1: Achiral Quantification via Silylation for GC-MS Analysis

Scientific Rationale

For the quantitative analysis of total 4-(4-methoxyphenyl)butan-2-amine without separating its enantiomers, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. However, the amine's inherent polarity and low volatility prevent its direct analysis. The chosen strategy is silylation, a widely used derivatization technique that replaces the active hydrogen on the primary amine with a nonpolar trimethylsilyl (TMS) group.[6][7]

The reagent of choice is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) . MSTFA is a highly effective silylating agent for several reasons:

-

Increased Volatility: The resulting TMS-derivative is significantly more volatile and thermally stable than the parent amine, making it ideal for GC analysis.[5]

-

Reduced Polarity: The nonpolar TMS group minimizes undesirable interactions with the GC column's stationary phase, resulting in sharp, symmetrical peaks and improved chromatographic resolution.[1][5]

-

Inert Byproducts: The byproducts of the MSTFA reaction are volatile and inert, minimizing interference in the chromatogram.[7]

This derivatization allows for sensitive and accurate quantification using the high specificity of a mass spectrometer detector.

Experimental Protocol: MSTFA Derivatization

This protocol outlines the steps for the derivatization of 4-(4-methoxyphenyl)butan-2-amine with MSTFA for subsequent GC-MS analysis.

Materials:

-

4-(4-methoxyphenyl)butan-2-amine sample

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Anhydrous Pyridine (as a catalyst and solvent)

-

Anhydrous Ethyl Acetate or other suitable solvent

-

2 mL reaction vials with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Sample Preparation: Prepare a stock solution of the amine sample in anhydrous ethyl acetate (e.g., 1 mg/mL). Pipette 100 µL of this solution into a reaction vial.

-

Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to ensure the sample is completely dry, as moisture will deactivate the silylating reagent.[6]

-

Reagent Addition: Add 100 µL of MSTFA and 20 µL of anhydrous pyridine to the dry sample residue. Pyridine acts as a catalyst, accelerating the reaction.

-

Reaction Incubation: Securely cap the vial and vortex briefly to ensure thorough mixing. Heat the vial at 70°C for 30 minutes in a heating block.

-

Cooling and Dilution: After incubation, allow the vial to cool to room temperature. The sample is now derivatized and ready for direct injection into the GC-MS. If necessary, the sample can be diluted with an anhydrous solvent like hexane or ethyl acetate to fall within the instrument's linear range.

-

Analysis: Inject 1 µL of the derivatized sample into the GC-MS system. The TMS-derivative will be separated on the GC column and detected by the mass spectrometer.

Quantitative Data Summary

| Parameter | Description |

| Analyte | 4-(4-methoxyphenyl)butan-2-amine |

| Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Catalyst/Solvent | Anhydrous Pyridine |

| Reaction Temp. | 70°C |

| Reaction Time | 30 minutes |

| Molecular Weight (Analyte) | ~179.26 g/mol |

| Molecular Weight (Derivative) | ~251.44 g/mol |

| Expected Mass Shift | +72 (addition of one Si(CH₃)₃ group, replacing H) |

Workflow Visualization: GC-MS Protocol

Caption: Workflow for achiral analysis using MSTFA derivatization.

Part 2: Chiral Separation via Marfey's Reagent for LC-MS Analysis

Scientific Rationale

To resolve and quantify the individual enantiomers of 4-(4-methoxyphenyl)butan-2-amine, it is necessary to introduce a second chiral center to the molecule, thereby creating diastereomers. Diastereomers possess different physicochemical properties and can be separated using standard, achiral reversed-phase HPLC columns.[8][9]

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is the gold standard for this application.[10][11] The underlying principle is its reaction with the primary amine of the analyte.

-

Diastereomer Formation: The chiral L-alanine amide portion of Marfey's reagent reacts with the R- and S-enantiomers of the amine to form two distinct diastereomers (L-R and L-S). These diastereomers will have different retention times on a C18 column.

-

Enhanced Detection: The 2,4-dinitrophenyl group is a strong chromophore, which significantly enhances detectability by UV-Vis detectors.[12]

-

MS Compatibility: The resulting derivatives are stable and ionize well, making them perfectly suited for sensitive and selective detection by LC-MS.

This method transforms the challenging task of chiral separation into a more straightforward chromatographic problem, allowing for the accurate determination of enantiomeric excess (e.e.) and the quantification of each stereoisomer.[13]

Experimental Protocol: Marfey's Reagent Derivatization

This protocol provides a validated method for derivatizing primary amines with Marfey's reagent for chiral analysis by LC-MS.

Materials:

-

4-(4-methoxyphenyl)butan-2-amine sample

-

Marfey's Reagent (L-FDAA)

-

Acetone

-

1 M Sodium Bicarbonate or Borate Buffer (pH ~9)

-

2 M Hydrochloric Acid (HCl)

-

Water (HPLC-grade)

-

2 mL reaction vials with PTFE-lined caps

-

Heating block or water bath

Procedure:

-

Sample Preparation: Dissolve a known amount of the amine sample in 200 µL of water in a reaction vial.

-

Reagent Addition: Add 400 µL of a 1% (w/v) solution of Marfey's Reagent in acetone to the vial.

-

pH Adjustment: Add 80 µL of 1 M sodium bicarbonate solution to raise the pH and initiate the nucleophilic aromatic substitution reaction. The solution should be basic (pH 8-10).

-

Reaction Incubation: Cap the vial, mix thoroughly, and heat at 40°C for 60 minutes in a water bath or heating block. Protect the reaction from light to prevent degradation of the reagent.

-

Reaction Quenching: After incubation, cool the vial to room temperature. Quench the reaction by adding 40 µL of 2 M HCl to neutralize the excess base. This stops the derivatization and stabilizes the products.

-

Final Preparation: The sample is now ready for analysis. It can be diluted with the mobile phase (e.g., a water/acetonitrile mixture) before injection into the LC-MS system.

-

Analysis: Inject the sample into the LC-MS. The two diastereomeric derivatives will be separated on a reversed-phase column (e.g., C18) and detected. Typically, the D-amino acid derivative (in this case, the derivative of one enantiomer) elutes before the L-amino acid derivative (the other enantiomer).[11][13]

Quantitative Data Summary

| Parameter | Description |

| Analyte | R- and S-enantiomers of 4-(4-methoxyphenyl)butan-2-amine |

| Reagent | Marfey's Reagent (L-FDAA) |

| Solvent/Base | Acetone / 1 M Sodium Bicarbonate |

| Reaction Temp. | 40°C |

| Reaction Time | 60 minutes |

| Molecular Weight (Analyte) | ~179.26 g/mol |

| Molecular Weight (Derivatives) | ~431.44 g/mol |

| Expected Mass Shift | +252 (addition of C₉H₈N₃O₅ group, replacing H) |

Workflow Visualization: LC-MS Protocol

Caption: Workflow for chiral analysis using Marfey's Reagent.

References

-

Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

-

PubMed. (n.d.). Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography. Retrieved from [Link]

-

PubMed. (n.d.). Marfey's reagent for chiral amino acid analysis: a review. Retrieved from [Link]

-

Journal of King Saud University - Science. (n.d.). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Retrieved from [Link]

-

eScholarship.org. (2025). Synthesis and Performance of l‑Tryptophanamide and (S)‑1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Am. Retrieved from [Link]

-

Journal of the American Society for Mass Spectrometry. (n.d.). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. Retrieved from [Link]

-

ResearchGate. (2025). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Retrieved from [Link]

-

PubMed Central. (n.d.). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Retrieved from [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

-

Chromatography Online. (2020). The Challenges of Analytical Chromatography We Can Leave in the Past. Retrieved from [Link]

-

ResearchGate. (2025). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Retrieved from [Link]

-

PubMed Central. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Chromatography Forum. (2005). Problems with low level amines by GC-FID. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bre.com [bre.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS - Journal of King Saud University - Science [jksus.org]

- 10. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. escholarship.org [escholarship.org]

Advanced Application Note: 4-(4-Methoxyphenyl)butan-2-amine in Bioactive Scaffold Synthesis

Abstract

This technical guide details the strategic application of 4-(4-Methoxyphenyl)butan-2-amine (CAS: 17484-36-5), a lipophilic primary amine, as a critical building block in the synthesis of sympathomimetic drugs and GPCR ligands.[1][2] While often overshadowed by its ketone precursor (Anisylacetone), this amine offers a direct nucleophilic handle for convergent synthesis strategies.[1][2] This document provides validated protocols for its preparation, its use in the synthesis of Dobutamine , and its application in generating peptidomimetic libraries, supported by mechanistic insights and troubleshooting parameters.

Chemical Profile & Strategic Utility[1][2][3]

Pharmacophore Analysis

4-(4-Methoxyphenyl)butan-2-amine represents a "homo-extended" phenethylamine scaffold.[1][2] Its structural significance lies in three key domains:

-

Lipophilicity: The extra methylene group and the methyl substituent at the

-position (relative to the amine) increase blood-brain barrier (BBB) permeability compared to standard phenethylamines.[1][2] -

Metabolic Stability: The

-methyl group hinders degradation by Monoamine Oxidase (MAO), prolonging the half-life of derived bioactive molecules.[1][2] -

Tyrosine Mimicry: The 4-methoxy group serves as a protected phenol.[1][2] Upon demethylation, it reveals a tyrosine-like moiety essential for hydrogen bonding in adrenergic receptors (

-AR) and TRP channels.[1][2]

| Property | Value |

| Molecular Formula | |

| Molecular Weight | 179.26 g/mol |

| pKa (Conjugate Acid) | ~10.1 (Typical for primary aliphatic amines) |

| Chirality | Contains one stereocenter at C2.[1][2] (Usually synthesized as racemate; resolution required for specific binding).[1][2] |

| Solubility | Soluble in DCM, MeOH, DMSO; slightly soluble in water (unless protonated).[1] |

Preparation of the Scaffold

Prerequisite: If the amine is not purchased commercially, it is synthesized via reductive amination of 4-(4-methoxyphenyl)butan-2-one (Anisylacetone).[1][2]

Protocol A: Reductive Amination (Ammonium Acetate/NaBH CN)

Rationale: Using sodium cyanoborohydride allows for the selective reduction of the in situ formed imine without reducing the ketone precursor to an alcohol.[2]

Reagents:

-

Ammonium Acetate (10.0 equiv) - Excess drives equilibrium to imine.[1][2]

-

Sodium Cyanoborohydride (NaBH

CN) (0.7 equiv)[1][2]

Step-by-Step:

-

Imine Formation: Dissolve 4-(4-methoxyphenyl)butan-2-one (10 mmol) and ammonium acetate (100 mmol) in Methanol (50 mL). Stir at room temperature for 1 hour. Observation: Solution may turn slightly yellow.[1][2]

-

Reduction: Cool the mixture to 0°C. CAREFULLY add NaBH

CN (7 mmol) in small portions. Safety: NaBH -

Reaction: Allow to warm to RT and stir for 24 hours. Monitor via TLC (DCM:MeOH 9:1 + 1% NH

OH).[1][2] -

Quench: Acidify with 1M HCl to pH < 2 (destroys excess hydride and liberates HCN—perform in fume hood!).

-

Workup: Basify with NaOH to pH > 12. Extract with DCM (3x).[1][2][3] Dry over Na

SO -

Purification: Flash chromatography (DCM

10% MeOH/DCM).

Application Case Study: Convergent Synthesis of Dobutamine

Context: Dobutamine is a

Experimental Workflow

The synthesis involves Reductive Alkylation followed by Global Demethylation.[2]

Figure 1: Convergent synthesis pathway utilizing the amine scaffold.[1][2]

Protocol B: Reductive Alkylation[1][2]

-

Coupling: To a solution of 4-(4-methoxyphenyl)butan-2-amine (1.0 equiv) in anhydrous DCM, add 3,4-dimethoxyphenylacetaldehyde (1.0 equiv) and anhydrous MgSO

(2.0 equiv, to scavenge water). Stir for 4 hours at RT. -

Reduction: Filter off MgSO

. Swap solvent to Methanol. Add NaBH -

Isolation: Quench with water, extract with EtOAc. Yields N-(3,4-dimethoxyphenethyl)-4-(4-methoxyphenyl)butan-2-amine.[1][2]

Protocol C: Global Demethylation (The Critical Step)

Causality: The methoxy groups are robust protecting groups.[2] Strong Lewis acids (BBr

-

Reaction: Dissolve the permethylated intermediate in 48% HBr (aqueous) and Glacial Acetic Acid (1:1 ratio).

-

Reflux: Heat to reflux (110°C) for 4–6 hours. Note: Reaction progress is monitored by HPLC (disappearance of methoxy signals).

-

Crystallization: Cool to RT. The product often precipitates as the hydrobromide salt.[2]

-

Conversion: Recrystallize from 4N HCl to convert to the pharmaceutically relevant Hydrochloride salt.

Application in Peptidomimetic Library Synthesis

Context: In modern drug discovery, this amine is used as a "capping group" for peptide mimetics targeting GPCRs (e.g., MCH antagonists).[1]

Protocol D: HATU-Mediated Amide Coupling

Reagents:

Procedure:

-

Activation: Dissolve the Acid and HATU in DMF. Add DIPEA. Stir for 5 mins to form the active ester.

-

Validation: LC-MS should show [M+H]

corresponding to the amide.[1][2] -

Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), 1M HCl, and sat. NaHCO

.

Critical Quality Attributes (CQA) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete imine formation before reduction.[1][2] | Use a dehydrating agent (Ti(OiPr) |

| Incomplete Demethylation (Protocol C) | Reaction time too short or acid too dilute.[1][2] | Extend reflux time to 12h or switch to BBr |

| Racemization | Use of harsh bases or high heat.[1][2] | The C2 center is stable under standard reductive amination, but check enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column). |

| "Sticky" Oil Product | Trapped solvent or impurities.[1][2] | Convert the free base amine to an HCl salt using 4M HCl in Dioxane; salts are usually crystalline solids.[2] |

References

-

Dobutamine Synthesis Patent: Mills, J. (1975).[1][2] Production of dobutamine compounds. U.S. Patent No. 3,920,746 (and related US5442120A).[1][2]

-

Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [1][2]

-

Biological Activity (Tubulin Inhibitors): Wang, Z., et al. (2014).[1][2] Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines. PMC NIH.[1][2] Link

-

Chemical Properties: ChemicalBook. 4-(4-Methoxyphenyl)-2-butanone and derivatives. Link

-

General Application Note: Sigma-Aldrich.[1][2] Reductive Amination Application Note. Link

Sources

Crystallization techniques for obtaining pure enantiomers of 4-(4-Methoxyphenyl)butan-2-amine

An Application Guide to the Enantiomeric Resolution of 4-(4-Methoxyphenyl)butan-2-amine via Crystallization

Abstract

This comprehensive guide provides detailed application notes and protocols for the resolution of racemic 4-(4-methoxyphenyl)butan-2-amine into its pure enantiomers using crystallization-based techniques. Chiral amines are pivotal building blocks in modern pharmaceuticals, and obtaining them in enantiomerically pure form is often a critical determinant of therapeutic efficacy and safety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural knowledge grounded in established chemical principles. We will explore the theoretical underpinnings and provide step-by-step protocols for two robust methods: Diastereomeric Salt Crystallization and Preferential Crystallization. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot these protocols effectively.

Introduction: The Imperative of Chirality

4-(4-Methoxyphenyl)butan-2-amine is a chiral amine whose stereoisomers can exhibit distinct pharmacological profiles. In drug development, isolating the desired enantiomer is not merely an academic exercise but a regulatory and safety necessity. While one enantiomer may provide the intended therapeutic effect, its mirror image could be inactive or, in some cases, responsible for adverse effects. Classical resolution by crystallization remains a powerful, scalable, and economically viable method for producing single-enantiomer compounds.[1][2]

This guide focuses on two primary crystallization strategies:

-

Diastereomeric Salt Crystallization: The most common and broadly applicable method, which relies on converting the enantiomeric pair into diastereomers with different physical properties.[3]

-

Preferential Crystallization: A technique applicable to racemic compounds that form conglomerates, allowing for the direct crystallization of one enantiomer from a supersaturated solution.[2][4]

Physicochemical Properties of the Target Compound

A thorough understanding of the substrate's properties is fundamental to designing a successful crystallization process. While detailed experimental data for 4-(4-methoxyphenyl)butan-2-amine is not extensively published, its properties can be inferred from its structure and the known characteristics of its precursor, 4-(4-methoxyphenyl)-2-butanone.[5][6][7]

| Property | Value / Description | Source / Rationale |

| Chemical Name | 4-(4-Methoxyphenyl)butan-2-amine | IUPAC |

| Molecular Formula | C₁₁H₁₇NO | - |

| Molecular Weight | 179.26 g/mol | - |

| Appearance (inferred) | Colorless to pale yellow liquid or low-melting solid | Based on the precursor 4-(4-methoxyphenyl)-2-butanone.[5] |

| Solubility (inferred) | Soluble in common organic solvents like alcohols (methanol, ethanol), ethyl acetate, and acetone. Sparingly soluble in water. | Typical for amines of this molecular weight and structure. The amine group provides some polarity. |

| Basicity | Basic, readily forms salts with acids. | The primary amine group is a proton acceptor. |

Method 1: Diastereomeric Salt Crystallization

This technique is the workhorse of chiral resolution. The core principle involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This creates a pair of diastereomeric salts. Unlike enantiomers, which have identical solubilities, diastereomers have distinct physical properties, allowing one to be selectively crystallized.[1][3]

The Principle of Separation

The reaction of a racemic mixture of the amine (let's denote it as R-Amine and S-Amine) with a pure chiral acid, for example, L-(+)-tartaric acid (L-TA), results in two different salts: (R-Amine)-(L-TA) and (S-Amine)-(L-TA). These two salts are diastereomers. The difference in their three-dimensional structures leads to different crystal packing energies and solvation properties. Consequently, one salt will be less soluble in a given solvent system and will crystallize preferentially, enabling separation.[1]

Experimental Workflow: Diastereomeric Salt Resolution

Caption: Workflow for Preferential Crystallization Cycle.

Detailed Protocol

This protocol requires that 4-(4-methoxyphenyl)butan-2-amine forms a conglomerate and that a small quantity of pure enantiomer is available for seeding.

-

Solubility Curve Determination: First, determine the solubility of the racemic amine in a chosen solvent (e.g., isopropanol) at various temperatures to identify the metastable zone width. This is a critical prerequisite.

-

Prepare Supersaturated Solution: Dissolve the racemic amine in the solvent at an elevated temperature (e.g., 50°C) to achieve a concentration that will be supersaturated at the planned crystallization temperature (e.g., 25°C).

-

Cooling: Cool the solution carefully and without agitation to the target crystallization temperature. The solution should be clear and free of any solid material.

-

Seeding: Add a very small amount (e.g., 1-2% by weight) of finely ground, pure seed crystals of the desired enantiomer (e.g., the R-enantiomer).

-

Crystal Growth: Stir the mixture very gently. Monitor the crystallization process, for instance, by tracking the solution's concentration using polarimetry. [4]6. Harvesting: Once a sufficient amount of solid has formed, but before the counter-enantiomer begins to nucleate and crystallize, quickly filter the mixture to collect the crystals of the desired enantiomer.

-

Washing and Drying: Wash the crystals with a small amount of cold, fresh solvent and dry them.

-

Processing the Mother Liquor: The mother liquor is now enriched with the other enantiomer. To resolve it, add enough racemic amine to restore the 1:1 ratio, repeat the heating and cooling cycle, and then seed with the counter-enantiomer.

Analytical Validation: Determining Enantiomeric Excess

Verifying the success of a chiral resolution is paramount. The enantiomeric excess (e.e.), which measures the purity of the final product, must be determined accurately.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to separate and elute at different times.

-

Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The amine may need to be derivatized first to increase its volatility.

-

NMR Spectroscopy with Chiral Derivatizing Agents: The enantiomerically enriched amine can be reacted with a chiral derivatizing agent (like Mosher's acid chloride) to form diastereomers. [2]These diastereomers will have distinct signals (e.g., different chemical shifts) in the ¹H or ¹⁹F NMR spectrum, and the ratio of the peak integrations can be used to calculate the e.e. [8][9]

Conclusion

The resolution of 4-(4-methoxyphenyl)butan-2-amine into its constituent enantiomers is a critical step for its potential application in the pharmaceutical industry. Diastereomeric salt crystallization is a robust and widely applicable technique that should be the primary method explored. Its success relies on a systematic screening of resolving agents and solvents to identify a combination that provides good selectivity and crystal quality. Preferential crystallization, while more direct, is contingent on the specific solid-state behavior of the racemic amine and requires more precise process control. In all cases, rigorous analytical validation by methods such as chiral HPLC is necessary to confirm the enantiomeric purity of the final product.

References

-

Wikipedia. Chiral resolution. [Link]

-